EtDO-P4

Content Navigation

CAS Number

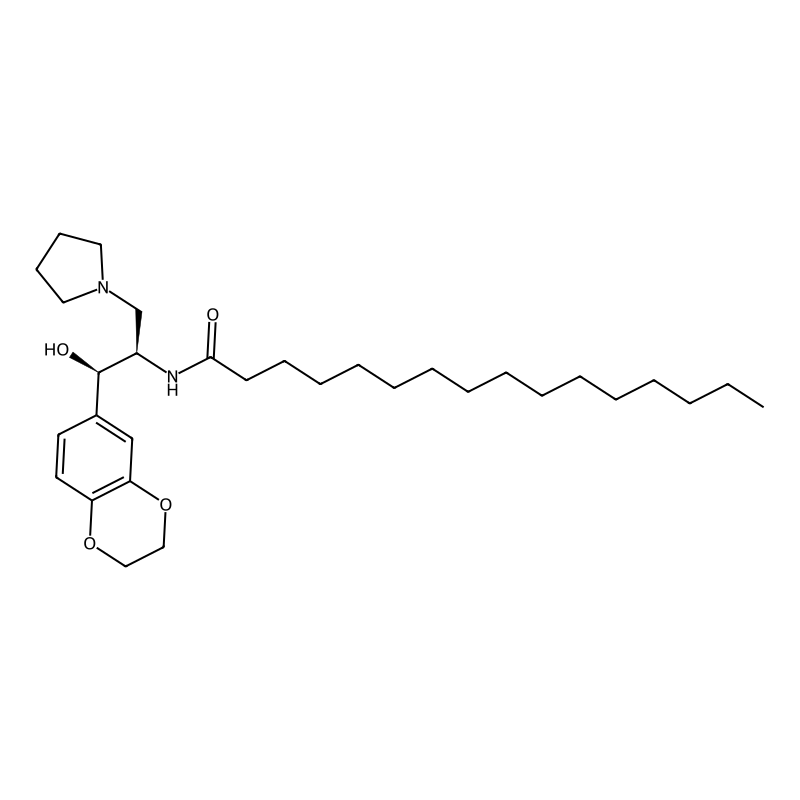

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

EtDO-P4, chemically known as D-threo-1-(3,4-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol, is a potent inhibitor of UDP-glucose ceramide glucosyltransferase. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes. By inhibiting this enzyme, EtDO-P4 effectively reduces the levels of glycosphingolipids in cells, making it a valuable tool for studying glycosphingolipid functions and their implications in diseases such as cancer and lysosomal storage disorders .

EtDO-P4 primarily acts by inhibiting UDP-glucose ceramide glucosyltransferase. This inhibition leads to a decrease in the synthesis of glucosylceramide, a precursor for complex glycosphingolipids. The chemical reaction can be summarized as follows:

- Inhibition of UDP-glucose ceramide glucosyltransferase:

- The enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide.

- EtDO-P4 competes with UDP-glucose for binding to the active site of the enzyme, effectively blocking the synthesis pathway.

The result is a significant reduction in glycosphingolipid levels, which can be measured using techniques such as thin-layer chromatography .

Research indicates that EtDO-P4 has notable biological effects due to its role as an inhibitor of glycosphingolipid synthesis. For instance, treatment with EtDO-P4 has been shown to enhance the sialylation of recombinant erythropoietin produced in Chinese hamster ovary cells. This enhancement occurs because reduced glycosphingolipid synthesis leads to less competition for sialic acid precursors, thereby increasing the availability for sialylation processes . Additionally, EtDO-P4 does not significantly alter cell proliferation in certain cell lines, suggesting that its primary action is focused on glycosphingolipid biosynthesis rather than general cellular growth mechanisms .

The synthesis of EtDO-P4 involves multiple steps that typically include:

- Formation of the ethylenedioxyphenyl moiety: This is achieved through reactions involving phenolic compounds and ethylene glycol derivatives.

- Attachment of palmitoylamino and pyrrolidino groups: These functional groups are introduced through acylation and amination reactions.

- Purification: The final compound is purified using chromatographic techniques to ensure high purity suitable for biological studies.

The detailed synthetic pathways can vary based on specific laboratory protocols but generally follow established organic synthesis methodologies .

EtDO-P4 has several applications in research and potential therapeutic contexts:

- Glycosphingolipid Research: It is widely used in studies investigating the roles of glycosphingolipids in cellular signaling and disease mechanisms.

- Therapeutic Enhancements: By enhancing sialylation in therapeutic proteins like erythropoietin, it may improve their efficacy and stability.

- Disease Models: It serves as a valuable tool in models of diseases such as Fabry disease and certain cancers where glycosphingolipid metabolism is disrupted .

Interaction studies involving EtDO-P4 focus on its effects on various cellular pathways influenced by glycosphingolipids. For example:

- Impact on Cell Signaling: Inhibition of glycosphingolipid synthesis can alter signaling pathways associated with growth factors and receptors, such as epidermal growth factor receptor (EGFR).

- Cellular Responses: Studies have shown that EtDO-P4 treatment can lead to changes in cellular responses related to proliferation and apoptosis, although specific effects may vary between different cell types .

EtDO-P4 shares structural similarities with several other compounds that also inhibit glycosphingolipid biosynthesis. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| D-threo-1-(3-hydroxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol | Similar backbone structure | Less potent than EtDO-P4 |

| P47 | Inhibits glucosylceramide synthase | Different mechanism; less specificity |

| D-threo-1-(3-methoxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol | Similar phenolic structure | Exhibits different biological activity |

EtDO-P4 stands out due to its high specificity and potency as an inhibitor of UDP-glucose ceramide glucosyltransferase compared to these similar compounds .

Effects on ATP-Binding Cassette Transporter Function

EtDO-P4 demonstrates significant modulatory effects on ATP-binding cassette transporters, which are critical mediators of multidrug resistance in cancer cells [1] [2]. The compound exerts differential effects on various ABC transporter subfamilies through multiple mechanisms, fundamentally altering cellular drug efflux capabilities and enhancing chemotherapeutic efficacy.

ABCB1 Transporter Modulation

The most extensively characterized effect of EtDO-P4 on ABC transporters involves ABCB1 (P-glycoprotein), the primary mediator of multidrug resistance [2]. Treatment with 2μM EtDO-P4 for 24 hours results in significant transcriptional downregulation of ABCB1 expression in multidrug-resistant chronic myeloid leukemia cell lines [2]. This downregulation occurs through direct transcriptional mechanisms rather than post-translational modifications, suggesting EtDO-P4 influences gene expression at the chromatin level [2].

Importantly, sub-toxic concentrations of EtDO-P4 (1μM) do not alter ABCB1 expression, indicating a concentration-dependent threshold for transcriptional effects [2]. This selectivity provides therapeutic opportunities for dosing regimens that maintain beneficial cellular effects while minimizing potential off-target consequences [2]. The reduction in ABCB1 expression correlates directly with enhanced sensitivity to chemotherapeutic agents including vincristine, daunorubicin, and cisplatin [3] [4].

ABCC Subfamily Interactions

EtDO-P4 demonstrates particularly interesting effects on ABCC subfamily transporters through competitive inhibition mechanisms [2]. Unlike ABCB1, ABCC1 expression remains unchanged following EtDO-P4 treatment, but transport activity is significantly modulated through competition with non-glycosylated ceramides [2]. This mechanism represents a novel approach to ABC transporter inhibition that bypasses traditional competitive binding at the drug recognition site [2].

The competitive inhibition occurs when EtDO-P4 treatment depletes glycosphingolipids, leading to accumulation of ceramides that compete with chemotherapeutic substrates for ABCC-mediated efflux [2]. This competition enhances intracellular drug retention without requiring direct transporter binding, providing a mechanistically distinct pathway for overcoming multidrug resistance [2]. Flow cytometric analysis using carboxyfluorescein demonstrates increased fluorescence retention in EtDO-P4-treated cells, confirming reduced ABCC-mediated efflux activity [2].

Receptor Tyrosine Kinase-Dependent Effects

EtDO-P4's effects on ABC transporters extend beyond direct interactions to include modulation of upstream signaling pathways that regulate transporter expression [5]. The compound suppresses phosphorylation of multiple receptor tyrosine kinases including epidermal growth factor receptor, hepatocyte growth factor receptor, and Tie-2 [6]. This RTK suppression indirectly affects ABC transporter regulation by reducing downstream signaling cascades that normally maintain transporter expression in stressed cellular environments [5].

The RTK-mediated effects occur at nanomolar concentrations, demonstrating EtDO-P4's high potency in disrupting growth factor signaling networks [6]. These effects contribute to the overall reversal of multidrug resistance by simultaneously targeting multiple cellular pathways that maintain the drug-resistant phenotype [5].

Clinical Implications for Cancer Therapy

The multifaceted effects of EtDO-P4 on ABC transporters provide compelling rationale for clinical development in cancer therapy [1] [4]. The compound's ability to simultaneously reduce ABCB1 expression and modulate ABCC activity through distinct mechanisms offers advantages over single-target approaches [2]. Clinical applications could include combination therapies where EtDO-P4 enhances the efficacy of existing chemotherapeutic agents by overcoming ABC transporter-mediated resistance [3] [4].

The concentration-dependent effects observed with EtDO-P4 suggest therapeutic windows exist where beneficial ABC transporter modulation occurs without excessive cellular toxicity [2]. This selectivity is crucial for clinical translation, as complete ABC transporter inhibition could compromise normal cellular functions including detoxification and metabolite transport [7].

Regulation of Epithelial-Mesenchymal Transition Processes

EtDO-P4 emerges as a potent inducer of epithelial-mesenchymal transition, a fundamental cellular process underlying cancer metastasis and therapeutic resistance [8] [9]. The compound's effects on EMT occur through glycosphingolipid depletion, revealing critical roles for specific membrane lipids in maintaining epithelial cell characteristics [8] [10].

Epithelial Marker Downregulation

Treatment with 1μM EtDO-P4 for 72 hours results in significant downregulation of E-cadherin, the primary epithelial cell marker, across multiple cell lines including NMuMG, MCF7, and HCV29 [8] [9]. This downregulation occurs at both protein and mRNA levels, indicating transcriptional control mechanisms [8]. The magnitude of E-cadherin reduction induced by EtDO-P4 approaches that observed with TGF-β, the prototypical EMT inducer [8] [9].

Immunofluorescence microscopy confirms the functional significance of E-cadherin downregulation, showing disrupted cell-cell junctions and loss of epithelial architecture in EtDO-P4-treated cells [8]. This morphological transition accompanies the molecular changes, demonstrating that EtDO-P4 induces complete EMT rather than isolated marker alterations [8].

The time course of E-cadherin downregulation follows glycosphingolipid depletion kinetics, with maximal effects observed 48-72 hours after treatment initiation [8]. This temporal relationship supports a mechanistic connection between membrane lipid composition and epithelial gene expression programs [8].

Mesenchymal Marker Upregulation

Concurrent with epithelial marker loss, EtDO-P4 treatment induces robust upregulation of mesenchymal markers including vimentin, N-cadherin, and fibronectin [8] [9]. Vimentin expression increases most dramatically in NMuMG and HCV29 cells, while fibronectin upregulation is particularly pronounced in HCV29 cells [8]. N-cadherin induction occurs primarily in NMuMG cells, suggesting cell type-specific responses to glycosphingolipid depletion [8].

The mesenchymal marker upregulation accompanies functional changes in cellular behavior, including enhanced motility and altered adhesive properties [8]. These functional modifications confirm that EtDO-P4-induced EMT involves comprehensive cellular reprogramming rather than superficial marker changes [8].

Matrix metalloproteinase expression also increases following EtDO-P4 treatment, particularly MMP-2 and MMP-9, which facilitate extracellular matrix degradation and invasion [11]. This upregulation supports the invasive potential acquired during EtDO-P4-induced EMT [11].

Morphological Transformation

EtDO-P4 treatment induces distinct morphological changes that vary among cell lines [8] [9]. HCV29 cells undergo complete transformation from flat epithelial morphology to elongated fibroblastic appearance following 1μM EtDO-P4 treatment [8]. In contrast, NMuMG cells show less dramatic morphological changes despite significant molecular marker alterations [8].

These morphological differences highlight the complexity of EMT regulation and suggest that glycosphingolipid requirements for maintaining epithelial architecture vary among cell types [8]. The dissociation between molecular and morphological changes in some cell lines indicates that multiple pathways contribute to EMT regulation [8].

Phase-contrast microscopy reveals that morphological changes occur gradually over the 72-hour treatment period, with initial cell spreading followed by progressive elongation and development of cellular projections characteristic of mesenchymal cells [8].

Enhanced Cellular Motility

EtDO-P4 treatment dramatically enhances cellular motility across all tested cell lines, as measured by haptotactic assays using gold sol-coated surfaces [8] [9]. The magnitude of motility enhancement induced by 1μM EtDO-P4 equals that produced by TGF-β treatment, confirming the functional significance of glycosphingolipid-mediated EMT regulation [8].

Motility enhancement occurs within 18 hours of treatment, preceding some molecular marker changes and suggesting that membrane lipid alterations directly affect cellular migration machinery [8]. This rapid response indicates that glycosphingolipids play immediate regulatory roles in controlling cellular adhesion and locomotion [8].

Wound healing assays confirm the motility-enhancing effects of EtDO-P4, showing accelerated wound closure in treated cell monolayers [11]. These functional assays demonstrate that EtDO-P4-induced EMT confers genuine migratory advantages that could contribute to metastatic potential [11].

Mechanistic Connections to Glycosphingolipid Function

The EMT-inducing effects of EtDO-P4 directly relate to its primary mechanism of glucosylceramide synthase inhibition [8] [9]. By depleting glucosylceramide-derived glycosphingolipids, EtDO-P4 removes membrane components that normally stabilize epithelial cell characteristics [8]. This depletion particularly affects GM2 and Gg4 gangliosides, which act as endogenous EMT suppressors [8].

Exogenous addition of GM2 or Gg4 to EtDO-P4-treated cells reverses the enhanced motility, confirming the causal relationship between glycosphingolipid depletion and EMT induction [8]. This reversibility demonstrates that the effects are specifically related to lipid composition changes rather than non-specific cellular toxicity [8].

The glycosphingolipid-EMT connection reveals fundamental roles for membrane lipids in regulating gene expression programs that control cellular identity [8]. These findings suggest that membrane composition actively participates in maintaining cellular phenotypes rather than serving as a passive structural component [8].

Influence on Ganglioside-Dependent Signaling Networks

EtDO-P4 profoundly affects ganglioside-dependent signaling networks through its primary mechanism of glycosphingolipid synthesis inhibition [12] [6]. These effects demonstrate the critical roles of specific gangliosides in regulating receptor tyrosine kinase signaling, cellular motility, and proliferative responses [12] [6] [13].

GM2 Ganglioside-Mediated Motility Regulation

GM2 ganglioside emerges as a critical regulator of cellular motility, with EtDO-P4-induced depletion resulting in dramatically enhanced cell migration [8] [12]. The motility-suppressing effects of GM2 are demonstrated by rescue experiments where exogenous GM2 addition to EtDO-P4-treated cells dose-dependently reverses enhanced motility across multiple cell lines including MCF7, HCV29, and NMuMG [8].

The GM2-motility relationship appears highly specific, as equivalent concentrations of GM1 or GM3 fail to suppress the enhanced motility induced by EtDO-P4 treatment [8]. This specificity suggests that GM2 possesses unique structural features that enable interaction with cellular motility machinery [8]. Flow cytometric analysis confirms that exogenous GM2 incorporates into cellular membranes and restores cell surface expression to control levels [8].

The mechanism of GM2-mediated motility suppression likely involves interactions with tetraspanin proteins, particularly CD9, CD81, and CD82, which form membrane microdomains that regulate integrin and growth factor receptor signaling [12]. EtDO-P4 treatment reduces tetraspanin expression levels, suggesting that gangliosides are required for maintaining these regulatory protein complexes [12].

GM3 Ganglioside and Growth Factor Receptor Regulation

GM3 ganglioside functions as a negative regulator of epidermal growth factor receptor signaling, with EtDO-P4-induced depletion leading to enhanced EGFR activation [6]. This regulation occurs through direct carbohydrate-to-carbohydrate interactions between GM3 and N-linked oligosaccharides on EGFR, which normally prevent receptor dimerization and activation [6].

EtDO-P4 treatment significantly reduces GM3 levels in multiple cell lines, as demonstrated by thin-layer chromatography and immunostaining [6] [14]. This reduction correlates with increased EGFR phosphorylation and downstream ERK activation, confirming the functional significance of GM3-EGFR interactions [6].

The GM3-EGFR regulatory system represents a membrane-based mechanism for controlling growth factor responsiveness that operates independently of traditional receptor expression levels [6]. This system provides rapid, post-translational control over cellular proliferative responses by modulating receptor accessibility and activation state [6].

Insulin receptor signaling also responds to GM3 depletion, with EtDO-P4 treatment enhancing insulin-induced receptor autophosphorylation in hepatocyte-derived HepG2 cells [15]. This broader regulatory role suggests that GM3 functions as a general suppressor of receptor tyrosine kinase activation across multiple signaling systems [15].

Globoside-EGFR Signaling Enhancement

Globoside (Gb4) represents a unique glycosphingolipid that positively regulates EGFR signaling, contrasting with the inhibitory effects of gangliosides [6]. EtDO-P4 treatment depletes Gb4 levels, resulting in reduced EGFR phosphorylation and downstream ERK activation [6]. Exogenous Gb4 addition to EtDO-P4-treated cells dose-dependently restores ERK phosphorylation, confirming the specific requirement for this glycosphingolipid in EGFR signaling [6].

The Gb4-EGFR interaction appears direct, as demonstrated by co-immunoprecipitation experiments and binding assays using Gb4-coated latex beads [6]. This interaction enhances EGFR dimerization and activation, providing a mechanism for membrane lipids to positively regulate growth factor signaling [6].

The specificity of Gb4 effects is demonstrated by the lack of interaction between other neutral glycosphingolipids and EGFR, and by the selective restoration of EGFR phosphorylation without affecting other receptor tyrosine kinases [6]. This selectivity suggests that Gb4 possesses unique structural features that enable productive EGFR interaction [6].

The Gb4-EGFR signaling axis affects cellular proliferation, with Gb4 depletion by EtDO-P4 treatment resulting in reduced cell growth rates in HCT116 and MCF7 cancer cell lines [6]. This growth reduction occurs without significant effects on apoptosis or cellular motility, indicating specific effects on proliferative signaling pathways [6].

Tetraspanin-Ganglioside Interactions

Tetraspanin proteins form critical complexes with gangliosides that regulate cellular motility and receptor signaling [12]. EtDO-P4 treatment disrupts these complexes by depleting the ganglioside components, leading to reduced tetraspanin expression and altered membrane organization [12].

In A431 epidermoid carcinoma cells, which express high levels of both EGFR and tetraspanins, EtDO-P4 treatment dramatically reduces cellular motility [12]. This effect contrasts with KB cells, which express lower levels of tetraspanins and show minimal motility changes following EtDO-P4 treatment [12]. These differential responses highlight the importance of tetraspanin-ganglioside stoichiometry in determining cellular behavior [12].

Co-immunoprecipitation experiments demonstrate that tetraspanins CD9, CD81, and CD82 associate with EGFR in both A431 and KB cells [12]. EtDO-P4 treatment disrupts these associations, suggesting that gangliosides facilitate tetraspanin-receptor complex formation [12]. The disruption of these complexes may explain the altered cellular responses to growth factor stimulation observed in EtDO-P4-treated cells [12].

Metabolic Implications of Ganglioside Depletion

EtDO-P4-induced ganglioside depletion affects cellular metabolism through multiple mechanisms [16]. The compound reduces mitochondrial respiration and glycolytic activity in normal murine liver cells overexpressing UDP-glucose ceramide glucosyltransferase [16]. These metabolic effects are reversible by EtDO-P4 treatment, demonstrating that glycosphingolipid accumulation disrupts normal cellular energy production [16].

The metabolic effects involve alterations in glycosphingolipid-enriched membrane domains that affect signaling protein phosphorylation [16]. Key metabolic regulators including glycogen synthase kinase 3β, AMP-activated protein kinase, and 3'-phosphoinositide-dependent kinase 1 show altered phosphorylation states following EtDO-P4 treatment [16].

These metabolic changes correlate with reduced expression of tumor markers including FGF21 and EPCAM, suggesting that ganglioside depletion may suppress oncogenic signaling pathways [16]. The metabolic remodeling induced by EtDO-P4 treatment provides additional therapeutic benefits beyond direct effects on drug resistance and cellular motility [16].

Therapeutic Implications of Ganglioside Modulation

The comprehensive effects of EtDO-P4 on ganglioside-dependent signaling networks provide multiple therapeutic opportunities [17]. The compound's ability to simultaneously modulate growth factor receptor signaling, cellular motility, and metabolic pathways offers advantages over single-target approaches [17].

Clinical development of EtDO-P4 analogs has focused on optimizing pharmacokinetic properties while maintaining biological activity [17]. Eliglustat tartrate, an octanoyl-substituted analog of EtDO-P4, has completed multiple clinical trials for Gaucher disease and demonstrates the clinical feasibility of glycosphingolipid synthesis inhibition [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Park SY, Kwak CY, Shayman JA, Kim JH. Globoside promotes activation of ERK by interaction with the epidermal growth factor receptor. Biochim Biophys Acta. 2012 Jul;1820(7):1141-8. doi: 10.1016/j.bbagen.2012.04.008. Epub 2012 Apr 20. PubMed PMID: 22542783; PubMed Central PMCID: PMC3645941.

3: Li H, Kim WS, Guillemin GJ, Hill AF, Evin G, Garner B. Modulation of amyloid precursor protein processing by synthetic ceramide analogues. Biochim Biophys Acta. 2010 Aug;1801(8):887-95. doi: 10.1016/j.bbalip.2010.05.012. Epub 2010 May 26. PubMed PMID: 20599631.

Explore Compound Types